molecular formula C7H4INO3 B14852207 2-Formyl-6-iodoisonicotinic acid

2-Formyl-6-iodoisonicotinic acid

Cat. No.: B14852207
M. Wt: 277.02 g/mol
InChI Key: UYIYPZKRCXUXMC-UHFFFAOYSA-N
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Description

2-Formyl-6-iodoisonicotinic acid is a substituted pyridine derivative featuring a formyl (-CHO) group at position 2 and an iodine atom at position 6 of the isonicotinic acid backbone. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the formyl group (useful in condensation reactions) and the iodine atom (a heavy halogen facilitating cross-coupling reactions).

Properties

Molecular Formula

C7H4INO3

Molecular Weight

277.02 g/mol

IUPAC Name

2-formyl-6-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C7H4INO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12)

InChI Key

UYIYPZKRCXUXMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-iodoisonicotinic acid typically involves the iodination of isonicotinic acid derivatives followed by formylation. One common method is the iodination of 6-iodoisonicotinic acid using iodine and a suitable oxidizing agent. The formylation can be achieved using formic acid or formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of green chemistry, aiming to minimize waste and use environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-iodoisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: 2-Carboxy-6-iodoisonicotinic acid.

    Reduction: 2-Hydroxymethyl-6-iodoisonicotinic acid.

    Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-iodoisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-iodoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the iodine atom can facilitate the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents: Iodine (target compound): High atomic mass and polarizability enhance nucleophilic substitution and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) . Chlorine (2-Chloro-6-methylisonicotinic acid): Smaller and less polarizable than iodine, leading to slower substitution rates. The methyl group at position 6 provides steric hindrance and electron-donating effects, stabilizing the ring . The amino group at position 2 activates the ring for further functionalization .
  • Functional Groups: Formyl (-CHO): The target’s formyl group enables Schiff base formation and participation in multicomponent reactions (e.g., Ugi reaction). This contrasts with the amino (-NH₂) group in analogs, which is more suited for amide bond formation or coordination chemistry . Carboxylic Acid (-COOH): Present in all compounds, this group increases solubility in polar solvents and influences acidity. The electron-withdrawing formyl group in the target compound likely lowers the pKa of the carboxylic acid compared to methyl- or amino-substituted analogs .

Physicochemical Properties

  • Molecular Weight and Solubility: The iodine atom in the target compound increases molecular weight (~293 vs. However, the polar formyl and carboxylic acid groups may mitigate this effect.
  • Stability : Iodo compounds are often light-sensitive, requiring storage in amber glass, whereas fluoro and chloro analogs are generally more stable under ambient conditions .

Research Findings and Trends

  • Reactivity : Iodo-substituted pyridines show higher reactivity in Pd-catalyzed couplings compared to chloro or fluoro analogs, as observed in studies of similar compounds .
  • Biological Activity: Amino-fluoro derivatives (e.g., 2-Amino-5-fluoroisonicotinic acid) are prioritized in drug discovery for their ability to modulate enzyme binding pockets .

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